4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(aminomethyl)-N-(4-fluorophenyl)benzene-1-sulfonamide” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound .
Synthesis Analysis
The synthesis of this compound is not clearly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of this compound is not clearly described in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not clearly described in the available resources .Scientific Research Applications
Fluorescent Probe Development
A study designed a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols, showcasing the application of sulfonamide derivatives in environmental and biological sciences for detecting toxic benzenethiols with high sensitivity and selectivity (Wang et al., 2012).
Inhibition of Carbonic Anhydrases
Research on aromatic sulfonamide inhibitors highlighted their potential in inhibiting carbonic anhydrase isoenzymes, relevant in medical chemistry for developing treatments against various diseases (Supuran et al., 2013).
Analysis of Molecular Interactions
A study on the crystal structures and solubility of various sulfonamides, including 4-amino-N-(4-chlorophenyl)-benzene-sulfonamide, contributed to understanding the molecular interactions, solubility, and distribution in crystals and solutions, providing insights into the physical and chemical properties of sulfonamides (Perlovich et al., 2008).
Synthesis and Antimicrobial Activities
Research on new organosulfur metallic compounds with sulfonamide-based Schiff base ligands showcased their synthesis, molecular modeling, and antimicrobial activities, indicating the role of sulfonamide derivatives in developing new antimicrobial agents (Hassan et al., 2021).
Environmental Degradation of Sulfonamides
A novel microbial strategy for degrading sulfonamide antibiotics through ipso-hydroxylation and subsequent fragmentation was discovered, highlighting the environmental applications of studying sulfonamide degradation pathways to combat antibiotic resistance (Ricken et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(aminomethyl)-N-(4-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11-3-5-12(6-4-11)16-19(17,18)13-7-1-10(9-15)2-8-13/h1-8,16H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQWTDSBUVRLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.